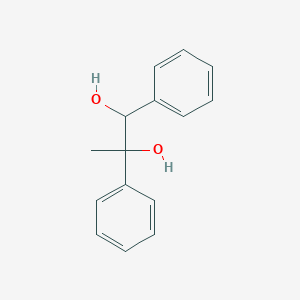

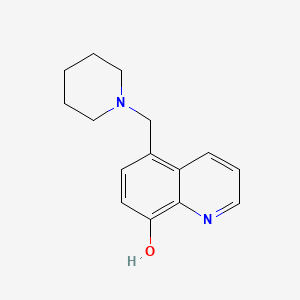

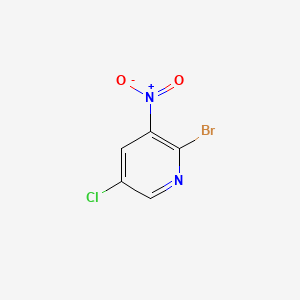

![molecular formula C14H12ClNO B1267178 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol CAS No. 92231-41-9](/img/structure/B1267178.png)

2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(E)-[(5-Chloro-2-methylphenyl)imino]methylphenol, also known as 2-Chloro-5-methylphenyliminomethylphenol, is an aromatic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 170-172°C and a boiling point of 357°C. The compound is a derivative of phenol, containing a chlorine atom and a methyl group bonded to the phenol ring. It has a molecular formula of C8H8ClNO and a molecular weight of 177.6 g/mol.

Scientific Research Applications

Molecular Docking and Fluorescence Properties : Schiff base compounds, including variations of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol, show potential in fluorescence properties and molecular docking. Studies include DFT and docking investigations, indicating their potential binding modes in the active site of target enzymes like carbonic anhydrase II (Kusmariya & Mishra, 2015).

Crystal Structures and Antioxidant Properties : Research on the synthesis and structures of related compounds highlights their stabilization by various intermolecular interactions and investigates their antioxidant properties (Ghichi et al., 2018).

Synthesis and Structural Analysis in Complexes : Studies involving the synthesis, structural, and thermal analysis of copper(II) and oxido-vanadium(IV) complexes with Schiff base ligands, including variations of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol, reveal insights into their complex formation and geometries (Takjoo et al., 2013).

Antimicrobial Studies : The compound has been studied in the context of novel azo-azomethine dyes, showing potential antimicrobial activities against certain bacteria (Kose et al., 2013).

Spectroscopic and Theoretical Studies : Research on salicylideneaniline derivative compounds provides insights into their spectroscopic and theoretical properties, including molecular electrostatic potential maps and frontier molecular orbitals analysis (Demirtaş et al., 2018).

Antibacterial and Antioxidant Activities : Tridentate substituted salicylaldimines, structurally similar to the subject compound, have been synthesized and screened for antibacterial and antioxidant activities, revealing the influence of substituents on these properties (Oloyede-Akinsulere et al., 2018).

Corrosion Inhibition Properties : Investigations into the inhibitory effect of Schiff bases on corrosion reveal that compounds similar to 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol have good inhibiting properties for mild steel corrosion in acidic environments (Behpour et al., 2008).

Molecular Docking and DNA Interaction Studies : The compound has been examined in molecular docking studies to understand its nature of binding with DNA and its potential biological interactions (Demircioğlu, 2021).

properties

IUPAC Name |

2-[(5-chloro-2-methylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMATYDWNQNCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol | |

CAS RN |

92231-41-9 |

Source

|

| Record name | NSC166277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

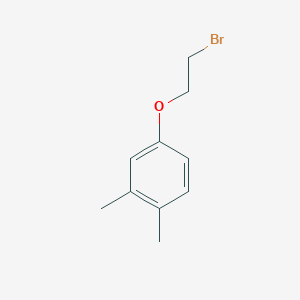

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)